molecular formula C9H10BrNO B1149442 (4-Bromophenyl)acetone oxime CAS No. 103675-99-6

(4-Bromophenyl)acetone oxime

Cat. No.: B1149442
CAS No.: 103675-99-6
M. Wt: 228.09
InChI Key:
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Description

(4-Bromophenyl)acetone oxime is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetone oxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromophenyl)acetone oxime can be synthesized through the condensation of (4-bromophenyl)acetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the mixture being stirred at room temperature for several hours until the formation of the oxime is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)acetone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as sodium borohydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)acetone oxime involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an acetylcholinesterase inhibitor, thereby preventing the breakdown of acetylcholine and enhancing cholinergic transmission . The oxime group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)acetone oxime
  • (4-Fluorophenyl)acetone oxime
  • (4-Methylphenyl)acetone oxime

Uniqueness

(4-Bromophenyl)acetone oxime is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall effectiveness in various applications. The bromine atom’s size and electronegativity can also affect the compound’s interaction with other molecules, making it a valuable tool in both synthetic and medicinal chemistry .

Properties

IUPAC Name

(NE)-N-[1-(4-bromophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDYAQLHGHOJCEA-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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